
N,N'-bis(2-ethylphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-bis(2-ethylanilino)-5-nitro-6-methylpyrimidine is an organic compound belonging to the pyrimidine family. This compound is characterized by the presence of two 2-ethylanilino groups, a nitro group, and a methyl group attached to a pyrimidine ring. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, particularly in nucleic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis(2-ethylanilino)-5-nitro-6-methylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The introduction of a nitro group to the pyrimidine ring is achieved through nitration. This step involves the reaction of pyrimidine with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Alkylation: The methyl group is introduced via alkylation, where a methylating agent like methyl iodide reacts with the pyrimidine ring.
Amination: The 2-ethylanilino groups are introduced through a nucleophilic substitution reaction. This involves the reaction of the nitrated and methylated pyrimidine with 2-ethylaniline in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of 2,4-bis(2-ethylanilino)-5-nitro-6-methylpyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are added in a controlled manner to maintain the desired reaction conditions, such as temperature and pressure, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-bis(2-ethylanilino)-5-nitro-6-methylpyrimidine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine.
Substitution: The anilino groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium hydride or potassium tert-butoxide as bases.
Major Products
Oxidation: Formation of 2,4-bis(2-ethylanilino)-5-amino-6-methylpyrimidine.
Reduction: Formation of 2,4-bis(2-ethylanilino)-5-amino-6-methylpyrimidine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-bis(2-ethylanilino)-5-nitro-6-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2,4-bis(2-ethylanilino)-5-nitro-6-methylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in proteins and DNA, leading to potential biological effects. The anilino groups can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-bis(2-methylanilino)-5-nitro-6-methylpyrimidine
- 2,4-bis(2-ethylanilino)-5-nitro-6-ethylpyrimidine
- 2,4-bis(2-ethylanilino)-5-amino-6-methylpyrimidine
Uniqueness
2,4-bis(2-ethylanilino)-5-nitro-6-methylpyrimidine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C21H23N5O2 |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
2-N,4-N-bis(2-ethylphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C21H23N5O2/c1-4-15-10-6-8-12-17(15)23-20-19(26(27)28)14(3)22-21(25-20)24-18-13-9-7-11-16(18)5-2/h6-13H,4-5H2,1-3H3,(H2,22,23,24,25) |
Clave InChI |
SSRUMWZKFMZUHJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1NC2=NC(=NC(=C2[N+](=O)[O-])C)NC3=CC=CC=C3CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



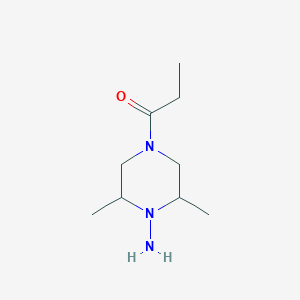
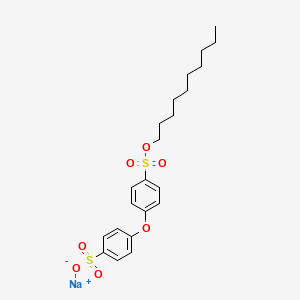
![3-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B13822707.png)

![3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol](/img/structure/B13822717.png)

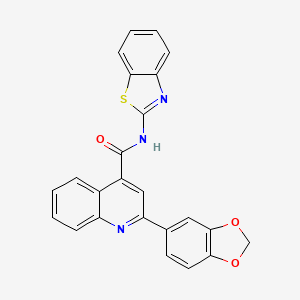
![2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole](/img/structure/B13822740.png)
![(3s,5s,7s)-N'-{(Z)-[1-(3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide](/img/structure/B13822742.png)
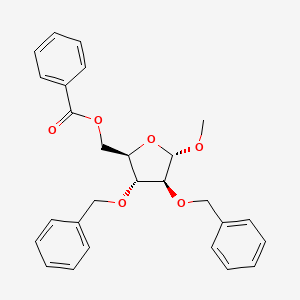
![N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B13822752.png)
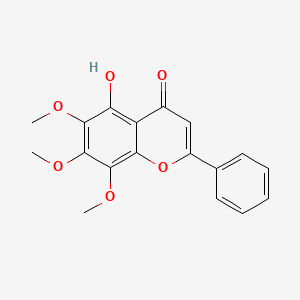
![N-(2-fluorophenyl)-2-[(5Z)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B13822776.png)
